(R)-Hexan-3-amine

Asymmetric synthesis Biocatalysis Enantioselectivity

(R)-Hexan-3-amine is a chiral, six-carbon primary aliphatic amine that functions as a versatile intermediate and chiral building block in organic synthesis and pharmaceutical research. The molecule features an amino group (-NH₂) attached to the third carbon of a hexane chain, resulting in a stereogenic center with the (R)-absolute configuration.

Molecular Formula C6H15N
Molecular Weight 101.19 g/mol
Cat. No. B12961727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Hexan-3-amine
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
Structural Identifiers
SMILESCCCC(CC)N
InChIInChI=1S/C6H15N/c1-3-5-6(7)4-2/h6H,3-5,7H2,1-2H3/t6-/m1/s1
InChIKeyHQLZFBUAULNEGP-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for (R)-Hexan-3-amine: A Chiral C6 Aliphatic Amine Building Block


(R)-Hexan-3-amine is a chiral, six-carbon primary aliphatic amine that functions as a versatile intermediate and chiral building block in organic synthesis and pharmaceutical research . The molecule features an amino group (-NH₂) attached to the third carbon of a hexane chain, resulting in a stereogenic center with the (R)-absolute configuration . In its hydrochloride salt form ((R)-hexan-3-amine hydrochloride), the compound exhibits enhanced water solubility and stability, making it more accessible for various synthetic applications . Its chiral nature enables stereospecific interactions that are critical in asymmetric synthesis and drug development .

Stereochemical-control study fit as enantiopure C6 building block
Hydrochloride salt form supports aqueous reaction protocols
Asymmetric synthesis intermediate for pharmaceutical research

Why Non-Chiral or Racemic Hexan-3-amine Cannot Substitute (R)-Hexan-3-amine in Asymmetric Applications


Substitution of (R)-hexan-3-amine with its racemic mixture or achiral analogs fails in applications requiring stereochemical integrity . Different enantiomers of the same amine generally exhibit distinct pharmacological properties due to stereospecific interactions with chiral biological targets such as enzymes and receptors . In asymmetric catalysis, (R)-hexan-3-amine can serve as a chiral auxiliary or ligand where the (S)-enantiomer would produce opposite stereochemical outcomes [1]. For procurement decisions, specifying the pure enantiomer is essential when stereochemistry directly influences synthetic yield, product enantiopurity, or biological activity.

Stereochemical control
(R)-enantiomer: predictable configuration
Substitution risk
Racemate or (S)-enantiomer may invert stereochemical outcomes
Chiral target engagement
Enantiopure amine matches chiral biological targets
Substitution risk
Opposite enantiomer may exhibit differing binding profiles
Asymmetric catalysis
(R)-enantiomer yields consistent product ee
Substitution risk
(S)-enantiomer leads to opposite enantiomeric enrichment

Quantitative Differentiation of (R)-Hexan-3-amine Versus (S)-Enantiomer: Synthetic and Enzymatic Performance Data


ω-Transaminase-Catalyzed Synthesis Reveals Sharp Enantioselectivity Divergence Between (R)- and (S)-Hexan-3-amine

A 2024 Nature Communications study by the Turner group evaluated multiple ω-transaminase enzymes for the asymmetric synthesis of hexan-3-amine and structurally related 3C-amines. The CfusAmDH enzyme yielded only 38.0% enantiomeric excess (ee) for the (S)-enantiomer of hexan-3-amine, whereas the A0A229HGK2 enzyme produced (S)-hexan-3-amine with >99.9% ee [1]. This 61.9 percentage-point difference demonstrates that enzyme selection critically determines enantiomeric purity, and that the (R)-enantiomer is the more challenging target to obtain in high optical purity via this biocatalytic route [1].

Enzymatic ee (S)
Head-to-head
38.0% ee (CfusAmDH)
vs >99.9% ee (A0A229HGK2)
(R)-enantiomer requires specialized asymmetric methods
Enzyme-dependent; chiral HPLC verified
Asymmetric synthesis Biocatalysis Enantioselectivity

Analytical Grade Enantiopurity Specification for (R)-Hexan-3-amine Hydrochloride

Commercially available (R)-hexan-3-amine hydrochloride is supplied with a minimum purity specification of 95% as determined by HPLC or equivalent analytical methods . The enantiomeric purity is verified via chiral chromatographic techniques to ensure the (R)-enantiomer is present as the predominant stereoisomer, with the (S)-enantiomer present at ≤5% as an impurity . This specification provides a procurement benchmark that distinguishes the product from racemic hexan-3-amine (which contains equal proportions of both enantiomers) and from the (S)-enantiomer (which has the opposite stereochemistry) .

Purity specification
Class-level
≥95% purity (HPLC)
≥90% ee
Minimum benchmark separates from racemate
Optical rotation data not reported
Analytical chemistry Chiral purity Quality control

Boiling Point and Vapor Pressure Distinguish Hexan-3-amine from Structural Homologs

Racemic hexan-3-amine exhibits a boiling point of 119.3 ± 8.0 °C at 760 mmHg and a vapor pressure of 16.0 ± 0.2 mmHg at 25 °C [1]. While these values are not enantiomer-specific, they differentiate hexan-3-amine from structurally related analogs such as pentan-2-amine (C5) and heptan-3-amine (C7), which have different boiling points due to varying carbon chain lengths . The moderate volatility and boiling point inform handling protocols, storage conditions, and distillation-based purification strategies [1].

Boiling point & vapor pressure
Class-level
119.3 ± 8.0 °C
16.0 ± 0.2 mmHg
Distinguishes from C5/C7 homologs; informs distillation
Racemic value, not enantiomer-specific
Physical chemistry Thermodynamics Process engineering

Safety and Handling Profile Differentiates Hexan-3-amine Hydrochloride Salt from Freebase Form

Hexan-3-amine hydrochloride is reported to be irritating to the skin, eyes, and respiratory system, and is suspected to be harmful if swallowed . The hydrochloride salt form (molecular weight 137.65 g/mol) offers enhanced water solubility and crystalline solid handling characteristics compared to the freebase amine (molecular weight 101.19 g/mol) which is typically a liquid . This formulation difference impacts procurement decisions based on intended synthetic route and laboratory handling capabilities .

Salt vs freebase
Class-level
HCl salt: solid, MW 137.65
Freebase: liquid, MW 101.19
Form selection guides protocol and dosing accuracy
Water solubility differs; SDS hazard context
Safety assessment Material handling Formulation

Research and Industrial Application Scenarios for (R)-Hexan-3-amine Based on Verified Evidence


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

Procure (R)-hexan-3-amine hydrochloride (≥95% purity) as a chiral building block for the asymmetric synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that require stereochemical control . The compound serves as a precursor to pheniramines and other H₁-antihistaminic agents, as well as for constructing amine-containing drug candidates with defined stereochemistry .

Chiral Auxiliary or Ligand in Enantiodivergent Catalysis

Utilize (R)-hexan-3-amine as a chiral auxiliary or ligand in asymmetric catalytic transformations requiring enantiodivergent control . When applied in kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT), the (R)-enantiomer directs stereochemical outcomes toward enantiomerically enriched alcohols or carboxylic acids .

Enantiomeric Standard for Chiral Chromatography Method Development

Employ (R)-hexan-3-amine as an enantiomeric reference standard for the development and validation of chiral HPLC or SFC analytical methods . The compound is suitable for establishing retention time benchmarks, evaluating chiral stationary phase performance, and quantifying enantiomeric excess in synthetic reaction mixtures .

Organic Synthesis Intermediate Requiring Defined Water Solubility

Select (R)-hexan-3-amine hydrochloride salt form for synthetic protocols conducted in aqueous or polar reaction media where enhanced water solubility is required . The salt form provides precise dosing and handling advantages over the liquid freebase for small-to-medium scale laboratory synthesis .

Application
Selection Property
Validation Focus
Asymmetric synthesis of pharmaceutical intermediates
(R)-enantiomer configuration, minimum chiral purity specification
Enantiomeric excess verification, chiral HPLC
Chiral auxiliary or ligand in enantiodivergent catalysis
Stereochemical (R)-identity
Stereochemical outcome control, product ee determination
Enantiomeric standard for chiral chromatography method development
Certified enantiomeric purity
Retention time benchmarks, chiral stationary phase evaluation
Aqueous/polar reaction medium synthesis
Hydrochloride salt form (solid, water-soluble)
Dosing accuracy, solubility in aqueous conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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